3-Aminoazetidine-3-carboxamide
Overview
Description
3-Aminoazetidine-3-carboxamide is a chemical compound with the molecular weight of 151.6 . It is also known as 3-amino-3-azetidinecarboxamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H9N3O.ClH/c5-3(8)4(6)1-7-2-4;/h7H,1-2,6H2,(H2,5,8);1H
. This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, tools like X-ray diffraction or electron diffraction can be used . Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 151.6 . For a comprehensive analysis of its physical and chemical properties, specialized laboratory tests would be required.Scientific Research Applications
Conformational Study and Designing Foldamers
3-Aminoazetidine-3-carboxamide has been synthesized and incorporated into model peptides to investigate its conformational features. These studies reveal that the this compound moiety is likely a β-turn inducer, offering new options for designing foldamers with predictable 3D structures. An unexpected hydrogen bond that forms a pseudo-cycle was observed, expanding the conformational possibilities of these compounds (Žukauskaitė et al., 2014).
Synthesis of Trans-beta-Amino Carboxylic Esters
A short and efficient synthesis method for N-protected alkyl 3-aminoazetidine-2-carboxylic esters, a new class of conformationally restricted beta-amino esters, has been developed. This method showcases the molecule's versatility as a building block for designing biologically interesting compounds (Kiss et al., 2007).
Development of Anticancer Agents
Functionalized amino acid derivatives, including this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These studies indicate the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).
Exploration as Triple Reuptake Inhibitors
3-Aminoazetidine derivatives have been explored for their potential as broad-spectrum antidepressants through bioisosteric modification, demonstrating inhibitory activities against key neurotransmitters. This research offers insights into the development of new therapeutic agents for depression (Han et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-aminoazetidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-3(8)4(6)1-7-2-4/h7H,1-2,6H2,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVSHWUIDTUUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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